N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
説明
This compound is a sulfonamide derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and linked via an amino group to a para-substituted phenyl ring.
特性
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S/c1-15-12-16(2)22(14-21(15)33-5)34(31,32)29-20-8-6-19(7-9-20)25-23-10-11-24(27-26-23)30-18(4)13-17(3)28-30/h6-14,29H,1-5H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAHIAZEPVEELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a pyrazole moiety linked to a pyridazine and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 446.55 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide have shown promising results against various cancer cell lines:
These findings indicate that derivatives containing the pyrazole structure may inhibit tumor growth effectively.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, studies have reported that certain pyrazole derivatives significantly reduce levels of TNF-alpha and IL-6 in vitro.
The precise mechanism of action for N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide remains to be fully elucidated; however, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cancer cell proliferation and inflammatory responses.
Targeted Pathways
Research suggests that the compound may affect several key signaling pathways:
- Aurora Kinase Inhibition : Similar compounds have shown inhibition of Aurora-A kinase, which is crucial for mitosis.
- CDK Inhibition : Compounds in this class have been reported to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- VEGF Pathway : Some derivatives have demonstrated the ability to inhibit VEGF-induced proliferation in endothelial cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A study involving a derivative similar to N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide showed significant tumor regression in xenograft models.
- Case Study 2 : In vitro studies demonstrated that treatment with this compound resulted in decreased viability of various cancer cell lines compared to control groups.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in heterocyclic cores, substituents, and sulfonamide groups. Key differences in molecular weight, substituent effects, and spectral properties are highlighted.
Table 1: Structural and Physicochemical Comparison
Heterocyclic Core Variations
- Pyridazine vs. Pyridine : The target compound’s pyridazine core (two adjacent nitrogen atoms) differs from pyridine analogs (e.g., compounds 22, 23). Pyridazine’s electron-deficient nature may enhance binding to enzymes with aromatic stacking motifs, whereas pyridine derivatives often exhibit better solubility .
- Substituent Positioning: The 3,5-dimethylpyrazole group in the target compound is analogous to compounds 22 and 23 but attached to pyridazine instead of pyridine.
Sulfonamide and Phenyl Group Modifications
- Methoxy and Dimethyl Groups : The 5-methoxy and 2,4-dimethyl groups on the benzene sulfonamide in the target compound are absent in analogs like CAS 957499-83-1. These groups may improve lipophilicity and metabolic stability compared to simpler sulfonamides .
- Molecular Weight : The target compound (505.59 g/mol) is significantly larger than pyridine-based analogs (e.g., 378.47–406.53 g/mol), which could influence pharmacokinetic properties such as membrane permeability .
Spectral and Analytical Data
- IR Spectroscopy : All compounds show characteristic SO₂ stretches (~1148–1332 cm⁻¹). The target compound’s methoxy group would likely exhibit C-O stretches near 1250 cm⁻¹, absent in analogs like 22 and 23 .
- NMR Profiles : Aromatic protons in the target compound’s pyridazine and benzene rings are expected near δ 7–9 ppm, similar to compound 22 (δ 7.29 for pyridine H-5). The 3,5-dimethylpyrazole group’s methyl signals (δ ~2.10–2.34 ppm) align with those in compound 22 .
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s pyridazine core and methoxy/dimethyl substituents suggest tailored interactions with biological targets compared to pyridine or pyrimidine analogs. Further studies should explore its binding affinity and selectivity.
- Synthetic Feasibility : The synthesis route for the target compound likely parallels methods described in –3, involving sulfonamide functionalization and heterocyclic coupling. However, pyridazine intermediates may require specialized protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
